Cas no 1505167-77-0 (7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline)

7-ブロモ-1,2,2-トリメチル-1,2,3,4-テトラヒドロキノキサリンは、有機合成化学において重要な中間体として利用される化合物です。臭素原子の求電子性とテトラヒドロキノキサリン骨格の立体効果を併せ持ち、医薬品や機能性材料の合成において高い反応選択性を発揮します。特に、パラジウムカップリング反応や求核置換反応との相性が良く、複雑な骨格構築に適しています。結晶性が良好なため精製が容易で、安定性にも優れるため保存・取り扱い性に長けています。

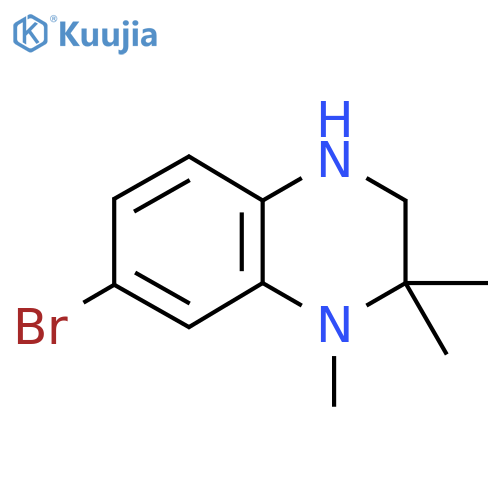

1505167-77-0 structure

商品名:7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline 化学的及び物理的性質

名前と識別子

-

- 7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

- 6-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline

- Z1945984234

- 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

-

- インチ: 1S/C11H15BrN2/c1-11(2)7-13-9-5-4-8(12)6-10(9)14(11)3/h4-6,13H,7H2,1-3H3

- InChIKey: MEYGGUOGVVTLFX-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)N(C)C(C)(C)CN2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 217

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 15.3

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B817163-50mg |

7-Bromo-1,2,2-Trimethyl-1,2,3,4-Tetrahydroquinoxaline |

1505167-77-0 | 50mg |

$ 295.00 | 2022-06-06 | ||

| Enamine | EN300-192503-0.05g |

7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline |

1505167-77-0 | 90% | 0.05g |

$229.0 | 2023-09-17 | |

| Enamine | EN300-192503-2.5g |

7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline |

1505167-77-0 | 90% | 2.5g |

$1931.0 | 2023-09-17 | |

| Enamine | EN300-192503-5g |

7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline |

1505167-77-0 | 90% | 5g |

$2858.0 | 2023-09-17 | |

| 1PlusChem | 1P01BHAD-100mg |

7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline |

1505167-77-0 | 90% | 100mg |

$528.00 | 2025-03-19 | |

| 1PlusChem | 1P01BHAD-5g |

7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline |

1505167-77-0 | 90% | 5g |

$3595.00 | 2023-12-21 | |

| 1PlusChem | 1P01BHAD-10g |

7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline |

1505167-77-0 | 90% | 10g |

$5298.00 | 2023-12-21 | |

| TRC | B817163-10mg |

7-Bromo-1,2,2-Trimethyl-1,2,3,4-Tetrahydroquinoxaline |

1505167-77-0 | 10mg |

$ 70.00 | 2022-06-06 | ||

| TRC | B817163-5mg |

7-Bromo-1,2,2-Trimethyl-1,2,3,4-Tetrahydroquinoxaline |

1505167-77-0 | 5mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-192503-0.5g |

7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline |

1505167-77-0 | 90% | 0.5g |

$768.0 | 2023-09-17 |

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

1505167-77-0 (7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 307-59-5(perfluorododecane)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量